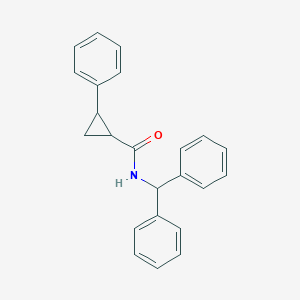
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide, commonly referred to as DPC, is a cyclopropane-based compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
DPC acts as a positive allosteric modulator of GABAA receptors, binding to a site distinct from the benzodiazepine binding site. This results in an increase in the potency and efficacy of GABA, the major inhibitory neurotransmitter in the brain. DPC has been shown to enhance the effects of GABA in a concentration-dependent manner, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Effets Biochimiques Et Physiologiques
DPC has been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors without affecting locomotor activity or memory. The compound has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models. In addition, DPC has been shown to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPC is its high potency and selectivity for GABAA receptors. This makes it a useful tool for studying the role of GABAA receptors in neuronal function and behavior. However, one limitation of DPC is its relatively short duration of action, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on DPC. One area of interest is the development of more potent and selective GABAA receptor modulators based on the structure of DPC. Another area of interest is the investigation of the therapeutic potential of DPC for anxiety disorders and other neurological conditions. Finally, further studies are needed to elucidate the mechanism of action and physiological effects of DPC, as well as its potential limitations and side effects.
Méthodes De Synthèse
Several methods have been reported for the synthesis of DPC. One of the most commonly used methods involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain DPC in high yield and purity.
Applications De Recherche Scientifique
DPC has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability and anxiety. DPC has also been found to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.
Propriétés
Numéro CAS |
5230-70-6 |
|---|---|
Nom du produit |
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide |
Formule moléculaire |
C23H21NO |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-benzhydryl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H21NO/c25-23(21-16-20(21)17-10-4-1-5-11-17)24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-22H,16H2,(H,24,25) |
Clé InChI |
KHDFIBIXXCAAKP-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





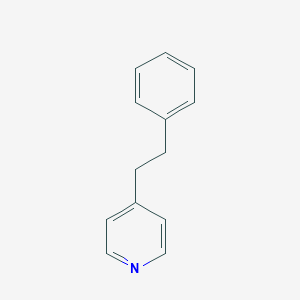

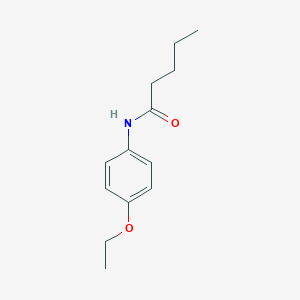
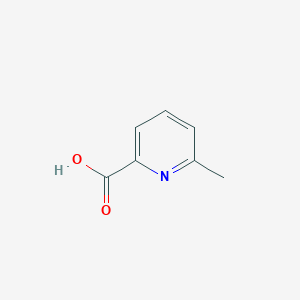


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
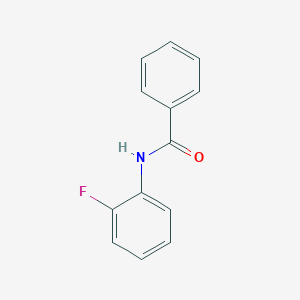
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
